Dihydroterpineol

Catalog No.
S582188
CAS No.
498-81-7
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroterpineol

CAS Number

498-81-7

Product Name

Dihydroterpineol

IUPAC Name

2-(4-methylcyclohexyl)propan-2-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3

InChI Key

UODXCYZDMHPIJE-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(C)(C)O

Synonyms

1-methyl-4-isopropylcyclohexan-8-ol, alpha,alpha,4-trimethylcyclohexanemethanol, dihydro-alpha-terpineol, dihydro-terpineol

Canonical SMILES

CC1CCC(CC1)C(C)(C)O

The exact mass of the compound Dihydroterpineol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Dihydroterpineol (p-menthan-8-ol) is a fully saturated monoterpene alcohol produced via the catalytic hydrogenation of alpha-terpineol. In industrial procurement, it is primarily valued for its exceptional oxidative stability, consistent rheological profile, and precise thermal properties, including a narrow boiling range of 207–210 °C and a dynamic viscosity of 83 mPa·s at 20 °C. Unlike standard unsaturated terpenes, its lack of a reactive carbon-carbon double bond makes it highly resistant to auto-oxidation and polymerization. This structural stability positions dihydroterpineol as a high-performance solvent for electronics manufacturing—particularly in electroconductive pastes, glass frit binders, and solder pastes—as well as a high-fidelity, degradation-resistant ingredient in fine fragrances and alkaline household formulations .

Buyers often consider standard alpha-terpineol or mixed-isomer pine oils as lower-cost substitutes for dihydroterpineol. However, generic substitution fails in high-reliability applications because alpha-terpineol contains a reactive cyclohexene double bond. In electronic thick-film pastes, the mechanical milling process and prolonged storage expose the solvent to oxygen, causing unsaturated terpineol to auto-oxidize and polymerize. This leads to unpredictable viscosity drift, poor screen-printability, and ultimately, manufacturing defects in multilayer ceramic capacitors (MLCCs) and printed circuits. Furthermore, in commercial solvent mixtures, the presence of multiple isomers creates a broad and inconsistent evaporation window (often spanning >10 °C), which can cause uneven drying and pinholing during the burnout phase. Dihydroterpineol’s fully saturated structure and narrow boiling profile eliminate these rheological and thermal variabilities .

Rheological Stability and Viscosity Retention in Electronic Pastes

In the formulation of electroconductive pastes and sintering binders, solvent stability dictates the shelf life and printability of the final product. Alpha-terpineol, a traditional solvent, is prone to auto-oxidation at its alkene site, leading to the formation of peroxides and subsequent polymerization that increases paste viscosity over time. Dihydroterpineol, being fully saturated, eliminates this degradation pathway. When formulated with standard ethyl cellulose binders, dihydroterpineol maintains a stable baseline viscosity (83 mPa·s at 20 °C for the neat solvent) without the progressive thickening observed in unsaturated terpene solvents. This chemical inertness translates to a significantly extended shelf life for thick-film pastes, ensuring consistent rheology from batch to batch .

Evidence DimensionViscosity stability and polymerization resistance
Target Compound DataFully saturated; zero double-bond polymerization; stable viscosity profile
Comparator Or Baselinealpha-Terpineol (Unsaturated; susceptible to auto-oxidation and viscosity drift)
Quantified DifferenceElimination of alkene-driven auto-oxidation, ensuring long-term rheological stability in ethyl cellulose paste formulations
ConditionsProlonged storage of thick-film electronic pastes at ambient conditions

Prevents paste thickening and screen-clogging during electronics manufacturing, directly reducing defect rates in printed circuits.

Thermal Evaporation Consistency During Sintering

The drying and burnout phases of electronic paste processing require a solvent with a predictable and tight evaporation window to prevent structural defects like pinholing or blistering. Commercial grade terpineol is often a mixture of isomers, resulting in a broad boiling range that can span from 214 °C to 224 °C. In contrast, high-purity dihydroterpineol exhibits a highly controlled thermal profile, with a boiling point range of 207 °C at 5% distillation to 210 °C at 95% distillation. This narrow 3 °C window ensures a uniform evaporation rate during the initial heating phase of the sintering profile, allowing for a smooth, defect-free binder burnout .

Evidence DimensionBoiling point range (evaporation window)
Target Compound Data207 °C at 5% to 210 °C at 95% (a ~3 °C window)
Comparator Or BaselineCommercial mixed-isomer Terpineol (Broad boiling range, typically >10 °C variance)
Quantified Difference>70% reduction in boiling point variance, providing a sharper and more predictable evaporation curve
ConditionsSolvent evaporation during the drying phase of electronic paste sintering

A tight evaporation window prevents uneven drying and surface defects in high-precision electronic components like MLCCs.

Chemical Stability and Odor Fidelity in Aggressive Formulations

In the fragrance and cosmetics industry, terpene alcohols are frequently used for their floral and lilac notes. However, unsaturated compounds like alpha-terpineol can degrade in alkaline environments (such as soaps and heavy-duty detergents) or upon exposure to air, developing harsh, undesirable pine-like off-notes due to oxidation. Dihydroterpineol provides a softer, richer lilac odor profile that is inherently protected from oxidative degradation due to the absence of the reactive double bond. This structural saturation ensures that the compound retains its olfactory fidelity and does not cause discoloration or scent shifting even under prolonged storage in high-pH or oxidative consumer formulations [1].

Evidence DimensionOdor stability and oxidation resistance
Target Compound DataMaintains stable floral/lilac profile; no oxidative off-notes
Comparator Or Baselinealpha-Terpineol (Develops harsh terpenic/pine off-notes upon oxidation)
Quantified DifferenceComplete resistance to alkene-oxidation, preventing the development of degradation byproducts in alkaline media
ConditionsLong-term formulation storage in soaps, detergents, and high-pH cosmetics

Allows formulators to achieve stable floral scents in harsh household products without the risk of shelf-life-limiting discoloration or odor degradation.

Solvent for Electroconductive and Dielectric Pastes

Dihydroterpineol is a primary solvent for formulating high-reliability thick-film pastes used in Multilayer Ceramic Capacitors (MLCCs) and printed circuit boards. Its saturated structure prevents the viscosity drift associated with traditional terpineol, ensuring that the paste maintains consistent screen-printability and rheology over extended production runs and storage periods.

Binder Solvent for Glass Frit and Sintering Applications

Due to its narrow boiling range (207–210 °C), dihydroterpineol is highly effective as a solvent for glass pastes and metal sintering binders. It provides a consistent, predictable evaporation rate during the critical burnout phase, eliminating the risk of uneven drying, blistering, or pinholing that can occur with broader-boiling mixed-isomer solvents .

High-Stability Fragrance Component for Alkaline Media

In the formulation of soaps, heavy-duty detergents, and cosmetics, dihydroterpineol serves as a high-stability floral/lilac fragrance ingredient. Its resistance to auto-oxidation ensures that the final product will not develop harsh piney off-notes or suffer from discoloration, even when exposed to high-pH environments or prolonged shelf storage [1].

XLogP3

2.8

UNII

51Z7Y32E4X

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 91 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 89 of 91 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5114-00-1
7322-63-6
29789-01-3
58985-02-7
498-81-7

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

All other chemical product and preparation manufacturing
Cyclohexanemethanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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